molecular formula C24H31BrN2O2 B11547934 N'-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide

Cat. No.: B11547934
M. Wt: 459.4 g/mol
InChI Key: DLESSTLFUQLEKO-LGUFXXKBSA-N
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Description

N’-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide is a chemical compound with the molecular formula C24H31BrN2O2 It is known for its unique structure, which includes a bromophenyl group and a decyloxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide typically involves the condensation of 2-bromobenzaldehyde with 4-(decyloxy)benzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide is unique due to its specific combination of a bromophenyl group and a decyloxybenzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H31BrN2O2

Molecular Weight

459.4 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-4-decoxybenzamide

InChI

InChI=1S/C24H31BrN2O2/c1-2-3-4-5-6-7-8-11-18-29-22-16-14-20(15-17-22)24(28)27-26-19-21-12-9-10-13-23(21)25/h9-10,12-17,19H,2-8,11,18H2,1H3,(H,27,28)/b26-19+

InChI Key

DLESSTLFUQLEKO-LGUFXXKBSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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